![molecular formula C20H24N4O2S B3016210 N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946325-69-5](/img/structure/B3016210.png)

N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

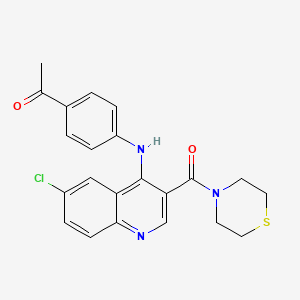

The compound N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a polycyclic N-heterocyclic compound that is likely to have been synthesized as part of a study on novel organic molecules with potential biological activity. Although the specific details of this compound are not provided in the given papers, it can be inferred that it may share some structural similarities with the compounds discussed in the provided research, such as the presence of a pyrimidinyl moiety and a pyridinyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in the first paper, where N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines and N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines were reacted with hydroxylamine hydrochloride to produce new cyclization products . These reactions involved ring cleavage and subsequent ring closure to form oxadiazole derivatives. This suggests that the synthesis of N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide may also involve complex cyclization steps and the use of hydroxylamine or similar reagents to introduce nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide would be expected to feature a cyclopentyl group attached to a pyrimidinyl core, which is further substituted with a pyridinylmethyl group and a thioacetamide moiety. The presence of multiple heterocycles and potential chiral centers could make the compound a candidate for interactions with biological targets, as seen with the CDK4 and CDK6 inhibitors described in the second paper .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of structurally related compounds. For instance, the formation of oxadiazole rings as described in the first paper indicates that the pyrimidinyl moiety can undergo nucleophilic attack and subsequent cyclization. This knowledge can be applied to predict the reactivity of the compound , which may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide are not directly reported in the provided papers. However, based on the properties of related compounds, it can be hypothesized that this compound would exhibit moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of heteroatoms, and a certain degree of lipophilicity conferred by the cyclopentyl and pyridinyl groups. These properties would be important for its potential as a drug candidate, as seen with the orally bioavailable CDK4/6 inhibitor described in the second paper .

科学的研究の応用

Antimicrobial and Antitumor Activity

A prominent area of application for compounds related to N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is in the development of new antimicrobial and antitumor agents. Studies have shown that derivatives of pyrimidinones and oxazinones, which share structural similarities with the compound , exhibit promising antibacterial and antifungal activities (Hossan et al., 2012; Albratty et al., 2017). These findings suggest that by manipulating the core structure of such compounds, researchers can develop new drugs with enhanced efficacy against microbial infections and cancer.

Anti-inflammatory Applications

Another significant application area is in anti-inflammatory treatments. Analogous compounds synthesized using similar chemical frameworks have demonstrated good anti-inflammatory activity, comparable to established drugs like Prednisolone® (Abdulla, 2008). This indicates the potential of N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide derivatives in treating inflammatory conditions, further underlining the compound's importance in drug development.

Insecticidal and Corrosion Inhibition

Moreover, research into similar compounds has uncovered their utility in non-medical fields such as agriculture and materials science. For example, certain derivatives have shown potent insecticidal properties against agricultural pests (Fadda et al., 2017), which could lead to the development of safer, more effective pesticides. Additionally, some studies have focused on the synthesis of heterocycles with applications in corrosion inhibition, highlighting the compound's potential in creating materials that protect metals from corrosive environments (Yıldırım & Çetin, 2008).

特性

IUPAC Name |

N-cyclopentyl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-18(22-15-4-1-2-5-15)13-27-19-16-6-3-7-17(16)24(20(26)23-19)12-14-8-10-21-11-9-14/h8-11,15H,1-7,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWWUMLGDMPIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)